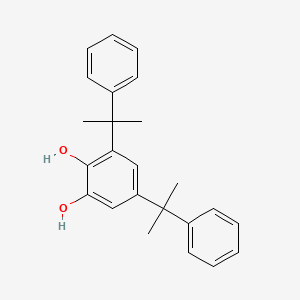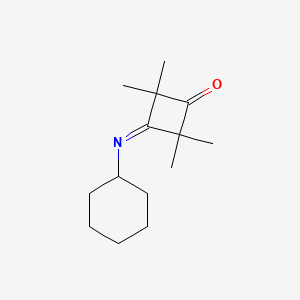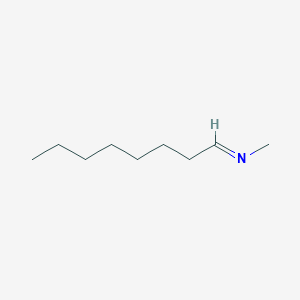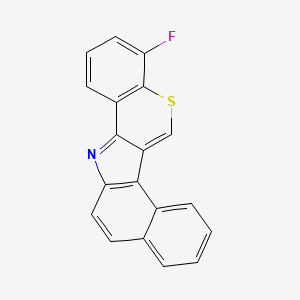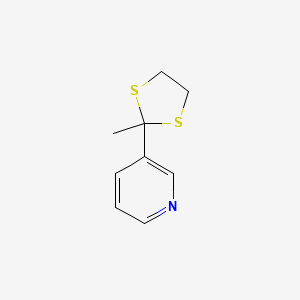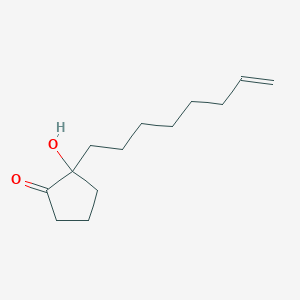
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxy group and an octenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with an appropriate octenyl halide in the presence of a base to form the desired product. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature
Reduction: NaBH4 in methanol at 0°C to room temperature
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu
Major Products Formed
Oxidation: 2-Keto-2-(oct-7-EN-1-YL)cyclopentan-1-one
Reduction: 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentanol
Substitution: Various substituted cyclopentanones depending on the nucleophile used
Scientific Research Applications
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the octenyl side chain can interact with hydrophobic regions. These interactions can modulate enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-cyclopenten-1-one: Lacks the octenyl side chain, making it less hydrophobic.
2-Hydroxy-2-cyclopenten-1-yl acetate: Contains an acetate group instead of the octenyl side chain.
Cyclopentenone: A simpler structure with only a cyclopentenone ring.
Uniqueness
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one is unique due to its combination of a hydroxy group and an octenyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
50999-73-0 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-hydroxy-2-oct-7-enylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-10-13(15)11-8-9-12(13)14/h2,15H,1,3-11H2 |
InChI Key |
ZKGAKTZVQRBJNF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC1(CCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


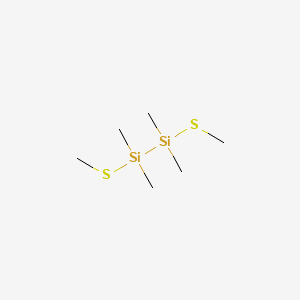


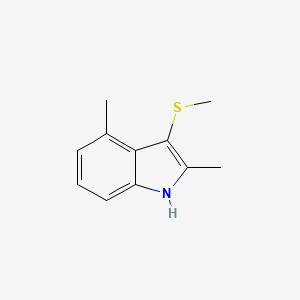


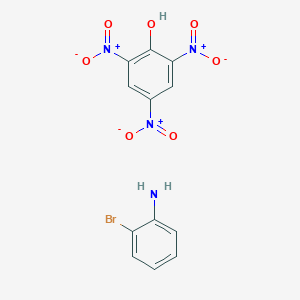
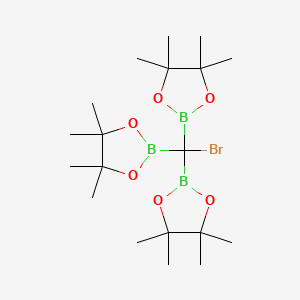
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
